molecular formula C14H18O B13288346 2-(4-Methylphenyl)cycloheptan-1-one

2-(4-Methylphenyl)cycloheptan-1-one

Cat. No.: B13288346
M. Wt: 202.29 g/mol
InChI Key: OCNLDCDCHHUFKL-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)cycloheptan-1-one is a cycloheptanone derivative featuring a 4-methylphenyl substituent at the 2-position of the seven-membered ring. Structurally, the methyl group on the phenyl ring introduces electron-donating effects, which may influence reactivity and physicochemical properties such as lipophilicity.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(4-methylphenyl)cycloheptan-1-one

InChI

InChI=1S/C14H18O/c1-11-7-9-12(10-8-11)13-5-3-2-4-6-14(13)15/h7-10,13H,2-6H2,1H3

InChI Key

OCNLDCDCHHUFKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Methylphenyl)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound often involve the use of sulfonic derivatives and 4-methylphenylzinc halide . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)cycloheptan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Methylphenyl)cycloheptan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 4-methyl group enhances lipophilicity compared to the chloro analog, which may improve membrane permeability in biological systems.
  • Structural Complexity: The methoxy-oxoethyl derivative (C₁₆H₂₀O₃) exhibits a branched structure, which may reduce conformational flexibility compared to the simpler cycloheptanone analogs.

Biological Activity

2-(4-Methylphenyl)cycloheptan-1-one, a cycloheptanone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound is characterized by a cycloheptanone ring substituted with a para-methylphenyl group. Its chemical formula is C13H16OC_{13}H_{16}O, and it is classified under ketones.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antinociceptive Effects : Studies have shown that this compound may act as an analgesic agent. In animal models, it has been observed to reduce pain responses associated with inflammatory stimuli.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
  • CNS Activity : Preliminary studies suggest that this compound may interact with central nervous system (CNS) pathways, potentially influencing pain perception and mood regulation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its interaction with specific receptors and ion channels in the CNS has been hypothesized based on its structural similarities to known pharmacological agents.

Case Studies and Experimental Data

  • Antinociceptive Study :
    • In a controlled study involving rats, administration of this compound resulted in a significant decrease in nocifensive behavior when subjected to thermal and chemical pain models. The results indicated a dose-dependent response, highlighting its potential as an analgesic .
  • Inflammation Model :
    • Another study utilized the complete Freund’s adjuvant (CFA) model to assess anti-inflammatory effects. The compound showed a marked reduction in mechanical hyperalgesia, suggesting efficacy in alleviating inflammatory pain .
  • CNS Interaction :
    • A recent investigation into the CNS effects revealed that this compound may modulate TRPA1 channels, which are implicated in pain signaling pathways. This modulation could explain its observed antinociceptive properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveReduced nocifensive behavior in rats
Anti-inflammatoryDecreased mechanical hyperalgesia post CFA
CNS InteractionModulation of TRPA1 channels

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